2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: A similar compound with a benzotriazole ring but lacking the bromophenyl group.
(E)-1,2-Bis(1H-benzotriazol-1-yl)ethene: Another benzotriazole derivative with a different structural arrangement.
Uniqueness
2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to the presence of both the benzotriazole ring and the bromophenyl groupThe bromophenyl group, in particular, enhances the compound’s reactivity and potential biological activities .
Properties
Molecular Formula |
C15H12BrN5O |
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Molecular Weight |
358.19 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12BrN5O/c16-12-7-5-11(6-8-12)9-17-19-15(22)10-21-14-4-2-1-3-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+ |
InChI Key |
ZEEJSLIRVHFKEW-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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